1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene
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Overview
Description
1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C9H10ClNO3. It is a white to yellow solid at room temperature and is commonly used as an intermediate in organic synthesis . This compound is known for its stability under normal conditions but can become unstable at high temperatures or when exposed to strong oxidizing agents .
Preparation Methods
The synthesis of 1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene typically involves nitration of dimethylbenzene. The process includes the slow addition of dimethylbenzene to a mixture of sulfuric acid and concentrated nitric acid, with careful control of temperature and reaction speed . After the reaction, the product is purified through washing and neutralization.
Chemical Reactions Analysis
1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a meta-director, and the methoxy group acts as an ortho-, para-director.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, while the methoxy group, being an electron-donating group, activates the ring towards electrophilic substitution at the ortho- and para- positions .
Comparison with Similar Compounds
1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-4,5-dimethyl-2-nitrobenzene: Lacks the methoxy group, which affects its reactivity and stability.
2-Chloro-1-methoxy-4,5-dimethylbenzene: Lacks the nitro group, resulting in different chemical properties and applications.
Properties
IUPAC Name |
1-chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5-4-7(10)9(14-3)8(6(5)2)11(12)13/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWCECJJUFPZFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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